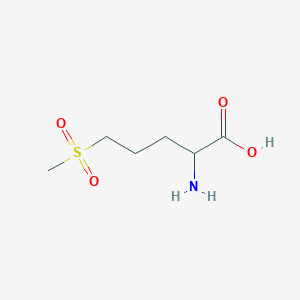
2-Amino-5-(methylsulfonyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(methylsulfonyl)pentanoic acid is an organic compound with the molecular formula C6H13NO4S It is a derivative of pentanoic acid, featuring an amino group at the second position and a methylsulfonyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of acetic acid and hydrogen peroxide as oxidizing agents . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-(methylsulfonyl)pentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Catalysts: Various catalysts, including palladium complexes, can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(methylsulfonyl)pentanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate neuronal nitric oxide synthase through oxidative demethylation, where the resulting thiol coordinates to the heme iron of the enzyme . This unique mechanism highlights its potential as a selective enzyme inhibitor.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-(methylthio)pentanoic acid: This compound is structurally similar but features a methylthio group instead of a methylsulfonyl group.
5-Aminopentanoic acid: Lacks the methylsulfonyl group and has different chemical properties and applications.
Uniqueness: 2-Amino-5-(methylsulfonyl)pentanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo oxidative demethylation and interact with enzyme active sites sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H13NO4S |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-amino-5-methylsulfonylpentanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
MBTHQHPAVDBYNR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)











